molecular formula C13H17IO B13215259 (2S,5R)-2-(Iodomethyl)-5-(3-methylphenyl)oxane

(2S,5R)-2-(Iodomethyl)-5-(3-methylphenyl)oxane

Cat. No.: B13215259
M. Wt: 316.18 g/mol
InChI Key: HWKARVUUDZDBLY-STQMWFEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,5R)-2-(Iodomethyl)-5-(3-methylphenyl)oxane is a chiral compound with significant potential in various fields of scientific research. This compound features an oxane ring substituted with an iodomethyl group and a 3-methylphenyl group, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-2-(Iodomethyl)-5-(3-methylphenyl)oxane typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Iodomethyl Group: The iodomethyl group is introduced via halogenation reactions, often using reagents like iodine and a suitable base.

    Substitution with the 3-Methylphenyl Group: This step involves a substitution reaction where the 3-methylphenyl group is attached to the oxane ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as microreactors to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-2-(Iodomethyl)-5-(3-methylphenyl)oxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the iodomethyl group to other functional groups.

    Substitution: The iodomethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxane derivatives.

Scientific Research Applications

(2S,5R)-2-(Iodomethyl)-5-(3-methylphenyl)oxane has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,5R)-2-(Iodomethyl)-5-(3-methylphenyl)oxane involves its interaction with specific molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, while the oxane ring provides structural stability. These interactions can modulate various biochemical pathways, making the compound a valuable tool in mechanistic studies.

Comparison with Similar Compounds

Similar Compounds

  • (2S,5R)-2-(Bromomethyl)-5-(3-methylphenyl)oxane
  • (2S,5R)-2-(Chloromethyl)-5-(3-methylphenyl)oxane
  • (2S,5R)-2-(Fluoromethyl)-5-(3-methylphenyl)oxane

Uniqueness

(2S,5R)-2-(Iodomethyl)-5-(3-methylphenyl)oxane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its halogenated analogs. The larger atomic radius and higher reactivity of iodine make this compound particularly useful in specific synthetic applications and mechanistic studies.

Properties

Molecular Formula

C13H17IO

Molecular Weight

316.18 g/mol

IUPAC Name

(2S,5R)-2-(iodomethyl)-5-(3-methylphenyl)oxane

InChI

InChI=1S/C13H17IO/c1-10-3-2-4-11(7-10)12-5-6-13(8-14)15-9-12/h2-4,7,12-13H,5-6,8-9H2,1H3/t12-,13-/m0/s1

InChI Key

HWKARVUUDZDBLY-STQMWFEESA-N

Isomeric SMILES

CC1=CC(=CC=C1)[C@H]2CC[C@H](OC2)CI

Canonical SMILES

CC1=CC(=CC=C1)C2CCC(OC2)CI

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.